

3,4-Dihydro-6-methyl-2-pyridone chemical properties

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Compound of Interest

Compound Name: 3,4-Dihydro-6-methyl-2-pyridone

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An In-depth Technical Guide on the Chemical Properties of **3,4-Dihydro-6-methyl-2-pyridone**

Introduction

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) are a class of N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.^[1] These structures are analogs of the well-known 1,4-dihydropyridines (1,4-DHPs) and dihydropyrimidines (DHPMs).^{[2][3]} The relevance of the 3,4-DHPo scaffold lies in its presence in various biologically active molecules and its utility as a versatile synthetic precursor for more complex compounds.^{[2][4]} Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including cardiotonic, antitumor, anti-HIV, antibacterial, and antifungal properties.^{[2][3][5]} This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the parent compound, **3,4-Dihydro-6-methyl-2-pyridone**.

Chemical and Physical Properties

The fundamental physicochemical properties of **3,4-Dihydro-6-methyl-2-pyridone** are summarized below. These properties are crucial for its handling, characterization, and application in further synthetic modifications.

Property	Value	Source
CAS Number	10333-14-9	[6]
Molecular Formula	C ₆ H ₉ NO	[6]
Molecular Weight	111.144 g/mol	[6]
IUPAC Name	6-Methyl-3,4-dihydropyridin-2(1H)-one	[6]
LogP	0.345	[6]
Synonyms	2(1H)-Pyridinone, 3,4-dihydro-6-methyl-	[6]

Spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for the structural elucidation and characterization of 3,4-DHPo derivatives.[1] Electron impact (EI) and electrospray ionization (ESI) are commonly used mass spectrometry techniques to determine their fragmentation patterns.[2]

Experimental Protocols

The synthesis of the 3,4-dihydro-2(1H)-pyridone scaffold is most commonly achieved through multi-component reactions (MCRs), which are valued for their efficiency and atom economy.[2] [7]

Protocol: One-Pot, Four-Component Synthesis of 4-Aryl-3,4-dihydro-6-methyl-2-pyridone Derivatives

This protocol describes a general and efficient method for synthesizing the 3,4-DHPo core structure, which can be adapted for **3,4-Dihydro-6-methyl-2-pyridone**. The reaction involves the condensation of an aldehyde, a β -ketoester, Meldrum's acid, and a source of ammonia.[2] [8] The use of Meldrum's acid is key as its acidity (pKa = 9.97) favors the formation of the pyridone ring over the 1,4-dihydropyridine ring.[2][3]

Materials:

- Aromatic aldehyde (e.g., benzaldehyde derivatives) (1 mmol)
- β -ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (1 mmol)[2][3]
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1 mmol)[2][7]
- Ammonium acetate or ammonium carbonate (as ammonia source)[2]
- Solvent (e.g., ethanol, water, or solvent-free conditions)[2]
- Catalyst (optional, e.g., $\text{SiO}_2\text{-Pr-SO}_3\text{H}$, pyridine)[2]

Procedure:

- A mixture of the aldehyde (1 mmol), β -ketoester (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate is prepared.[2]
- The components are mixed in a suitable reaction vessel.
- The reaction can be performed under various conditions:
 - Conventional Heating: Refluxing in a solvent like ethanol or acetic acid for several hours. [2] Yields can range from moderate to high.[2]
 - Solvent-Free Conditions: The reagents are mixed and heated. This method is considered a green chemistry approach.[7][9] Infrared irradiation can be used as an energy source to drive the reaction, often leading to moderate to good yields (50-75%) within a few hours. [7][9]
 - Catalysis: An acid catalyst like $\text{SiO}_2\text{-Pr-SO}_3\text{H}$ can be employed under solvent-free conditions to improve yields (78-93%) and reduce reaction times.[1]
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid product is typically isolated by filtration.
- Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 3,4-dihydro-2(1H)-pyridone derivative.

Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of **3,4-Dihydro-6-methyl-2-pyridone** and related compounds.

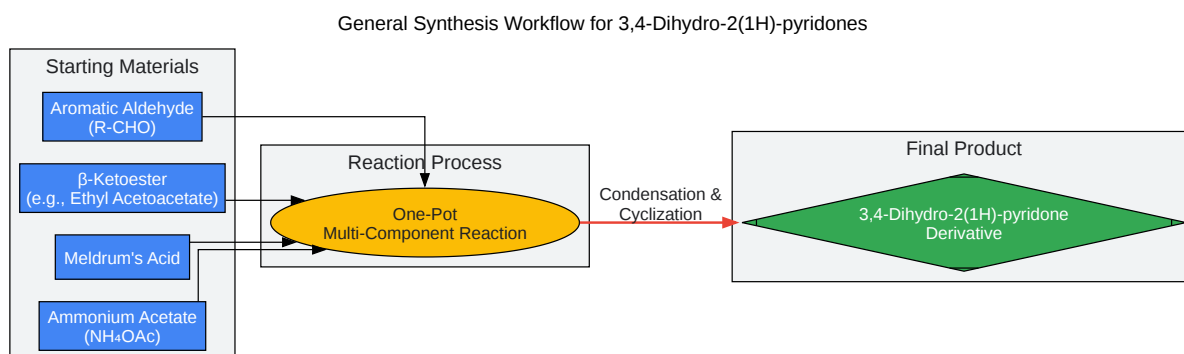
Methodology:

- Column: A reverse-phase (RP) column, such as Newcrom R1, can be used.^[6]
- Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is typically employed.^[6] For standard HPLC, phosphoric acid can be used.^[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.^[6]
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.^[6]

Synthetic Pathways and Logical Relationships

The synthesis of 3,4-dihydro-2(1H)-pyridones is a well-established process in organic chemistry. The following diagram illustrates the general workflow for the multi-component reaction used to produce this heterocyclic scaffold.



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Caption: A diagram illustrating the multi-component reaction pathway for synthesizing 3,4-DHPo derivatives.

Biological Significance and Applications

The 3,4-dihydro-2(1H)-pyridone scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1][2] This has led to the development of derivatives with a broad spectrum of activities:

- **Cardiotonic Agents:** Analogs such as Milrinone and Amrinone are used to treat heart failure. [2][3]
- **Antimicrobial and Antifungal Activity:** Various derivatives have shown potential as antibacterial and antifungal agents. [2][3]
- **Anti-HIV and Antitumor Activity:** The scaffold has been incorporated into molecules with anti-HIV and antitumor properties. [2][3]

- Synthetic Building Blocks: Beyond their direct biological activity, 3,4-DHPo are valuable intermediates for synthesizing other complex bioactive molecules, including alkaloids and receptor antagonists.[2][3] The presence of a stereogenic center at the C-4 position is often critical for their biological function, with different enantiomers exhibiting distinct activities.[2][3]

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